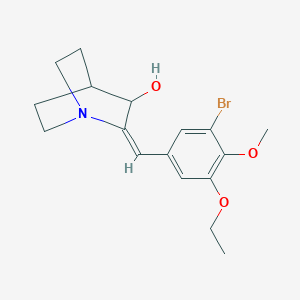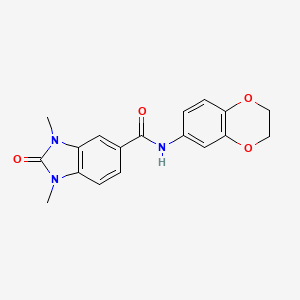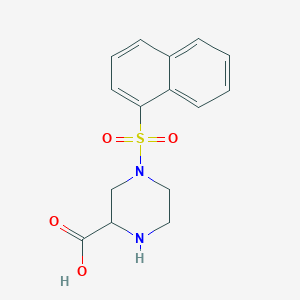![molecular formula C20H22F3N3O B5300246 2-[4-(2-methylphenyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5300246.png)
2-[4-(2-methylphenyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-methylphenyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide, commonly known as TPCA-1, is a synthetic compound that belongs to the class of piperazine derivatives. It is a potent and selective inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival. TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and viral infections.
作用机制
TPCA-1 exerts its pharmacological effects by inhibiting the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. In the inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon activation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. TPCA-1 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκB. This leads to the inhibition of the expression of genes involved in inflammation, immunity, and cell survival.
Biochemical and Physiological Effects
TPCA-1 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines. It has also been shown to reduce inflammation in various animal models of inflammatory disorders. Moreover, TPCA-1 has been shown to inhibit the replication of various viruses. In addition, TPCA-1 has been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
TPCA-1 has several advantages for lab experiments. It is a potent and selective inhibitor of the NF-κB pathway, which makes it an ideal tool for studying the role of NF-κB in various diseases. Moreover, TPCA-1 has been extensively studied for its pharmacological effects, which makes it a well-characterized compound for lab experiments. However, TPCA-1 has some limitations for lab experiments. It is a synthetic compound, which makes it expensive and difficult to obtain. Moreover, TPCA-1 has some off-target effects, which may complicate the interpretation of the results in lab experiments.
未来方向
Several future directions can be explored for TPCA-1. Firstly, the potential therapeutic applications of TPCA-1 in various diseases can be further explored in preclinical and clinical studies. Secondly, the mechanism of action of TPCA-1 can be further elucidated by studying its effects on the downstream targets of the NF-κB pathway. Thirdly, the off-target effects of TPCA-1 can be minimized by developing more selective inhibitors of the NF-κB pathway. Finally, the synthesis method of TPCA-1 can be optimized to make it more cost-effective and scalable for commercial production.
合成方法
TPCA-1 can be synthesized by a multi-step process starting from 2-chloro-N-(2-trifluoromethylphenyl)acetamide and 1-benzylpiperazine. The first step involves the reaction of 2-chloro-N-(2-trifluoromethylphenyl)acetamide with sodium hydride in dimethylformamide (DMF) to form the corresponding sodium salt. The second step involves the addition of 1-benzylpiperazine to the reaction mixture, which leads to the formation of TPCA-1. The crude product can be purified by column chromatography to obtain pure TPCA-1.
科学研究应用
TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the NF-κB pathway, which is dysregulated in many diseases, including cancer, inflammatory disorders, and viral infections. TPCA-1 has been shown to inhibit the growth of various cancer cell lines, including pancreatic, breast, and lung cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. In addition, TPCA-1 has been shown to reduce inflammation in various animal models of inflammatory disorders, such as rheumatoid arthritis, colitis, and asthma. Moreover, TPCA-1 has been shown to inhibit the replication of various viruses, including hepatitis B virus, human immunodeficiency virus, and influenza virus.
属性
IUPAC Name |
2-[4-(2-methylphenyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O/c1-15-6-2-5-9-18(15)26-12-10-25(11-13-26)14-19(27)24-17-8-4-3-7-16(17)20(21,22)23/h2-9H,10-14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOWWXDVFBFVTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-methylphenyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(4-chlorophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B5300174.png)
![3-({[2-(4-chlorophenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5300176.png)
![N-(2-ethoxyphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5300178.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-furamide](/img/structure/B5300185.png)
![7-(4-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5300210.png)

![N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B5300219.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-2-oxoacetamide](/img/structure/B5300234.png)
![4-[(3-methylbenzyl)oxy]benzamide](/img/structure/B5300254.png)
![2-(3-methoxyphenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine](/img/structure/B5300256.png)

![N-(3,4-dichlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5300267.png)
![methyl 2-{5-[(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5300273.png)